N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide (CAS 478079-72-0, MFCD02571277) is a synthetic small molecule with the molecular formula C14H17FN2O2 and a molecular weight of 264.29 g/mol. The compound features a 1,2,4-trisubstituted phenyl core bearing a 3-fluoro substituent, a 4-morpholine ring, and a cyclopropanecarboxamide side chain.

Molecular Formula C14H17FN2O2
Molecular Weight 264.3
CAS No. 478079-72-0
Cat. No. B2837466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide
CAS478079-72-0
Molecular FormulaC14H17FN2O2
Molecular Weight264.3
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C14H17FN2O2/c15-12-9-11(16-14(18)10-1-2-10)3-4-13(12)17-5-7-19-8-6-17/h3-4,9-10H,1-2,5-8H2,(H,16,18)
InChIKeyRNTYVEOSUMJCMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide (CAS 478079-72-0): Procurement-Relevant Chemical Identity & Structural Context


N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide (CAS 478079-72-0, MFCD02571277) is a synthetic small molecule with the molecular formula C14H17FN2O2 and a molecular weight of 264.29 g/mol [1]. The compound features a 1,2,4-trisubstituted phenyl core bearing a 3-fluoro substituent, a 4-morpholine ring, and a cyclopropanecarboxamide side chain. This architecture shares the 3-fluoro-4-morpholinophenyl pharmacophore with the clinically validated oxazolidinone antibiotic linezolid, but replaces the oxazolidinone heterocycle with a simple, strained cyclopropyl amide [2]. It is commercially available as a research-grade building block, with typical purity specifications of 95% (AKSci) to 98% (Leyan) [1].

Why N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide Cannot Be Replaced by Generic Analogs in Research Procurement


Procurement decisions for the 3-fluoro-4-morpholinophenyl scaffold are complicated by the existence of numerous close analogs—including the aniline precursor (3-fluoro-4-morpholinoaniline, CAS 93246-53-8), the oxazolidinone drug linezolid, and other N-acyl derivatives. Simple substitution is not viable because the cyclopropanecarboxamide group introduces a unique combination of conformational constraint, hydrogen-bonding geometry, and lipophilicity that is absent in acetamide or free aniline analogs [1]. This difference alters both the physicochemical property profile (LogP, TPSA) and the available chemical reactivity, meaning the compound is procured for its precise fit in structure-activity relationship (SAR) exploration or as a specific synthetic intermediate, not merely as a source of the fluoromorpholinophenyl fragment [2].

Quantitative Differentiation Evidence for N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide Against Closest Analogs


XLogP3 Lipophilicity Shift: Cyclopropanecarboxamide vs. Acetamide and Free Aniline Analogs

Computed XLogP3 values differentiate the target compound from its closest structural neighbors. The cyclopropanecarboxamide derivative has an XLogP3 of 1.4, positioning it between the more polar free aniline (3-fluoro-4-morpholinoaniline, estimated XLogP ~0.8–1.0) and the more lipophilic linezolid (XLogP ~0.5–0.7 due to the oxazolidinone ring) [1]. This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in cell-based assays, and cannot be achieved by procuring the aniline precursor and performing in-house acylation with a different acid chloride [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Implications for CNS vs. Peripheral Target Profiling

The target compound possesses a calculated TPSA of 41.6 Ų and a single hydrogen bond donor (the amide N–H), compared to linezolid which has a TPSA of 73.9 Ų and two HBDs (amide N–H and oxazolidinone ring oxygen interactions) [1][2]. The lower TPSA of the cyclopropanecarboxamide falls below the commonly cited CNS drug-likeness threshold of <60–70 Ų, whereas linezolid exceeds it, suggesting differential passive blood-brain barrier penetration potential. Additionally, the single HBD count aligns with improved membrane partitioning relative to the dual-HBD linezolid scaffold [2].

CNS Drug Discovery ADME Prediction Chemical Biology

Commercial Purity Benchmarks and Availability as a Pre-Characterized Research Building Block

Unlike the aniline precursor (3-fluoro-4-morpholinoaniline) which is broadly available but typically requires further derivatization, the target compound is supplied as a pre-formed, analytically characterized carboxamide with defined purity specifications. AKSci offers the compound at ≥95% purity, while Leyan supplies it at 98% purity . This pre-qualification eliminates the need for in-house amide coupling optimization, purification, and characterization, which is particularly beneficial when the cyclopropanecarboxamide is required as a late-stage diversification intermediate or as a reference standard in impurity profiling of linezolid-related substances [1].

Chemical Procurement Synthetic Chemistry Building Block Sourcing

Rotatable Bond Count and Conformational Flexibility: SAR Implications vs. Rigid Oxazolidinone Scaffolds

The cyclopropanecarboxamide side chain introduces 3 rotatable bonds (PubChem computed), compared to the more rigid oxazolidinone ring in linezolid which has 4 rotatable bonds but is geometrically constrained by the cyclic carbamate [1][2]. The cyclopropyl group itself is a conformationally restricted motif, but the amide linkage provides greater torsional freedom than the oxazolidinone, enabling distinct binding pose geometries in target engagement studies. This flexibility is a differentiating feature for SAR campaigns investigating the optimal spatial orientation of the morpholinophenyl pharmacophore [3].

Structure-Activity Relationship Conformational Analysis Medicinal Chemistry

Procurement-Driven Application Scenarios for N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide


Linezolid Impurity Profiling and Analytical Reference Standard

As a structural analog of key linezolid intermediates, this compound serves as a potential process-related impurity marker or reference standard in the development and validation of HPLC/UPLC methods for linezolid drug substance purity. The cyclopropanecarboxamide group provides a distinct chromatographic retention time and mass spectrometric signature relative to the acetamide side chain of linezolid, enabling unambiguous identification and quantification in forced degradation and stability studies [1].

Scaffold-Hopping Library Design for Antibacterial Resistance

The compound provides a non-oxazolidinone entry point into the 3-fluoro-4-morpholinophenyl chemical space. With its lower TPSA (41.6 Ų), single HBD, and intermediate lipophilicity (XLogP3 1.4), it is well-suited as a core scaffold for fragment-based or diversity-oriented synthesis campaigns targeting Gram-positive pathogens with reduced susceptibility to linezolid resistance mechanisms such as the G2576U rRNA mutation [1][2].

Amide Coupling Partner for Focused Kinase or GPCR Ligand Libraries

The free aniline nitrogen is already acylated with the cyclopropanecarboxamide, leaving the morpholine ring and the fluorophenyl core available for further functionalization. This makes the compound a privileged intermediate for the synthesis of bis-amide or sulfonamide libraries targeting kinase ATP-binding pockets or GPCR allosteric sites, where the cyclopropyl group is a recognized motif for improving metabolic stability and filling hydrophobic sub-pockets [1].

Quote Request

Request a Quote for N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.